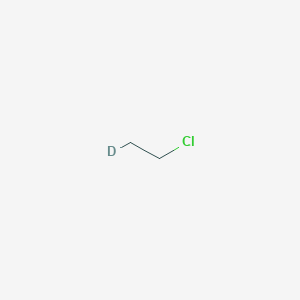
Chloroethane-2-D1
描述
Chloroethane-2-D1, also known as deuterated ethyl chloride, is a deuterium-labeled derivative of chloroethane. It is a colorless gas with a faintly sweet odor and is commonly used in various scientific and industrial applications. The presence of deuterium, a stable isotope of hydrogen, in place of a hydrogen atom makes this compound particularly useful in research involving isotopic labeling and tracing.
准备方法
Synthetic Routes and Reaction Conditions: Chloroethane-2-D1 can be synthesized through the reaction of deuterated ethanol (ethanol-D1) with hydrochloric acid. The reaction typically occurs under reflux conditions, where the ethanol-D1 is heated with concentrated hydrochloric acid, resulting in the substitution of the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of deuterated ethanol and hydrochloric acid in large reactors, with careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Chloroethane-2-D1 undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as hydroxide ion, resulting in the formation of deuterated ethanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form deuterated ethene.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions, cyanide ions, and ammonia. The reactions typically occur in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used, often in alcoholic solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products:
Nucleophilic Substitution: Deuterated ethanol or other deuterated compounds, depending on the nucleophile used.
Elimination Reactions: Deuterated ethene.
Oxidation and Reduction: Various deuterated organic compounds, depending on the reaction conditions.
科学研究应用
Chloroethane-2-D1 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in studies involving isotopic labeling and tracing.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated polymers and other materials with specific isotopic compositions.
作用机制
The mechanism of action of chloroethane-2-D1 involves its participation in various chemical reactions, primarily through nucleophilic substitution and elimination. The presence of deuterium affects the reaction kinetics and pathways, often resulting in different reaction rates and product distributions compared to non-deuterated chloroethane. The molecular targets and pathways involved depend on the specific reaction and conditions.
相似化合物的比较
Chloroethane-2-D1 can be compared with other similar compounds, such as:
Chloroethane: The non-deuterated analog, which has similar chemical properties but different reaction kinetics due to the absence of deuterium.
1,1-Dichloroethane: A compound with two chlorine atoms, which undergoes different reactions and has distinct applications.
Bromoethane: A bromine-substituted analog, which has different reactivity and applications due to the presence of bromine instead of chlorine.
Uniqueness: The presence of deuterium in this compound makes it unique, as it allows for isotopic labeling and tracing studies that are not possible with non-deuterated analogs. This property is particularly valuable in research involving reaction mechanisms, metabolic pathways, and the development of deuterated drugs.
属性
IUPAC Name |
1-chloro-2-deuterioethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-MICDWDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



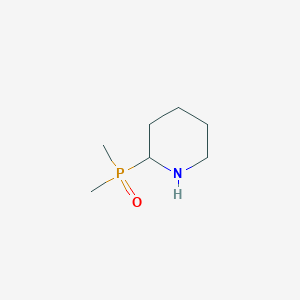
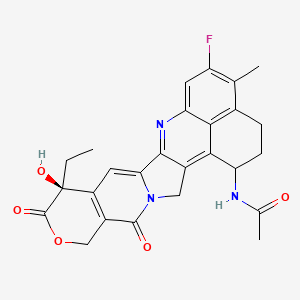
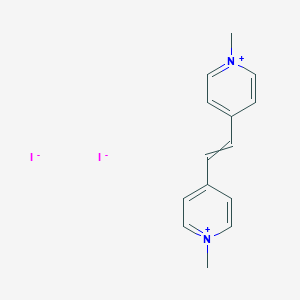
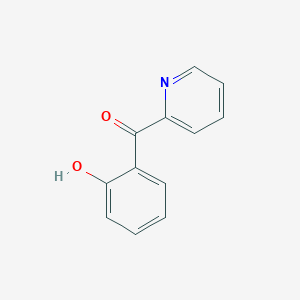

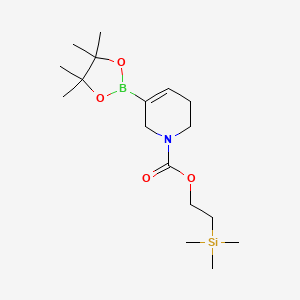
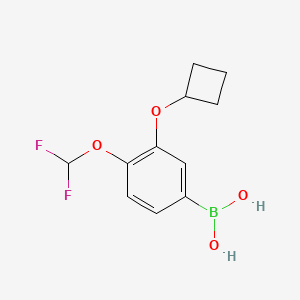
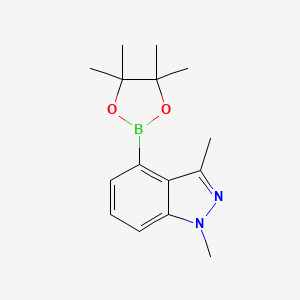
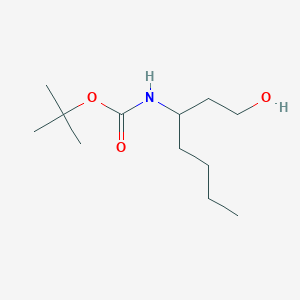
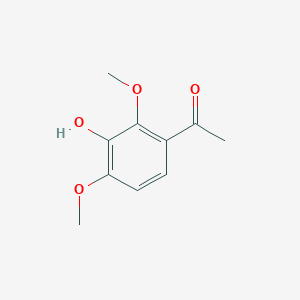
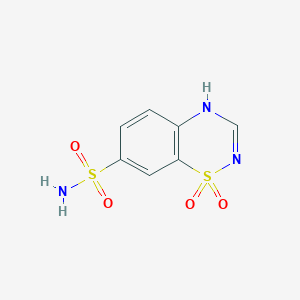
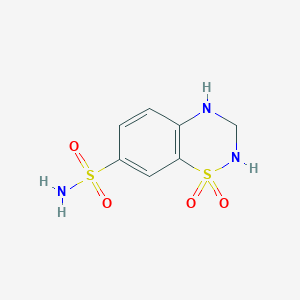
![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3326128.png)
